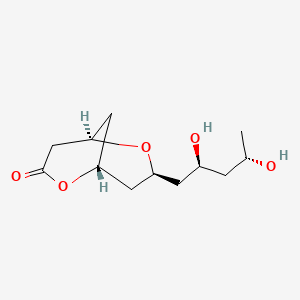
Cryptocaryolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cryptocaryolone is a natural product found in Cryptocarya latifolia with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Cryptocaryolone has been a focus of chemical synthesis research. Albury and Jennings (2012) demonstrated the total syntheses of (-)-cryptocaryolone and its diacetate version, emphasizing the use of diastereoselective oxy-Michael addition and oxocarbenium allylation. This approach enabled the preparation of the α-C-glycoside moiety in its bicyclic bridged structure, showcasing the compound's complex chemical nature (Albury & Jennings, 2012). Similarly, Smith and O'Doherty (2003) achieved enantioselective syntheses of this compound and related compounds, utilizing a Sharpless dihydroxylation and a palladium-catalyzed reduction to establish absolute stereochemistry (Smith & O'Doherty, 2003).
Potential Therapeutic Applications
This compound and its derivatives have been studied for their therapeutic potential. Mohapatra et al. (2011) achieved highly stereoselective total syntheses of polyrhacitide A and epi-cryptocaryolone, indicating potential applications in pharmaceuticals (Mohapatra et al., 2011). Moreover, the study by Chen et al. (2022) on Cryptocaryone, a derivative of Cryptocarya plants, revealed its antiproliferative effects on ovarian cancer cells, highlighting its potential as an anti-cancer agent (Chen et al., 2022).
Eigenschaften
Molekularformel |
C12H20O5 |
|---|---|
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
(1S,5R,7S)-7-[(2S,4S)-2,4-dihydroxypentyl]-2,6-dioxabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C12H20O5/c1-7(13)2-8(14)3-9-4-10-5-11(16-9)6-12(15)17-10/h7-11,13-14H,2-6H2,1H3/t7-,8-,9-,10-,11+/m0/s1 |
InChI-Schlüssel |
SNUANQYZLYFQEB-AJBSGBCOSA-N |
Isomerische SMILES |
C[C@@H](C[C@@H](C[C@H]1C[C@H]2C[C@@H](O1)CC(=O)O2)O)O |
Kanonische SMILES |
CC(CC(CC1CC2CC(O1)CC(=O)O2)O)O |
Synonyme |
cryptocaryolone epi-cryptocaryolone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



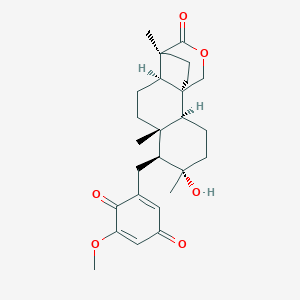



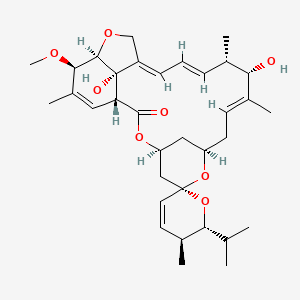
![{[(4-{[2-(4-Aminocyclohexyl)-9-ethyl-9H-purin-6-YL]amino}phenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B1248715.png)

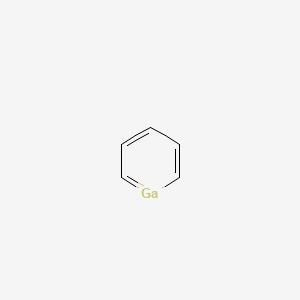
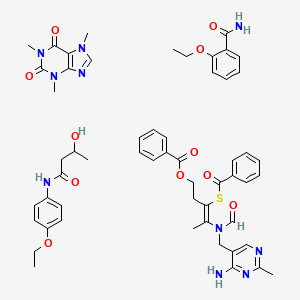
![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B1248720.png)
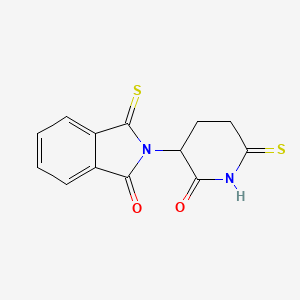
![(2E,4E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohex-1-en-1-yl]-4,6-dimethyldeca-2,4-dienamide](/img/structure/B1248725.png)

